tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Description
tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic 2,6-diazaspiro[3.3]heptane core. The tert-butyl carbamate (Boc) group at position 2 and the isopropyl substituent at position 1 confer steric and electronic properties critical for its reactivity and applications in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-propan-2-yl-2,6-diazaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-9(2)10-13(6-14-7-13)8-15(10)11(16)17-12(3,4)5/h9-10,14H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDWOLKBMOKZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CNC2)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Preparation Method
A representative synthetic sequence adapted from patent WO2018153312A1 and related literature includes the following key steps:
| Step | Reaction Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Formation of intermediate azaspiro compound | Reaction of precursor amines with benzoyl chloride to form amides | This step forms a key intermediate amide (compound B) |
| 2 | Introduction of carboxylate group | Reaction of amide intermediate with methyl chloroformate and lithium diisopropylamide | Generates carbamate intermediate (compound C) |
| 3 | Reduction | Lithium aluminum hydride reduction of carbamate to amine (compound D) | Converts carbamate to amine |
| 4 | Protection | Reaction with di-tert-butyl dicarbonate (Boc2O) to install tert-butyl carbamate protecting group | Forms tert-butyl carbamate protecting group at nitrogen |
| 5 | Alkylation | N-alkylation with isopropyl halide or equivalent reagent | Introduces isopropyl substituent at the 1-position nitrogen |
| 6 | Purification | Silica gel chromatography or recrystallization | Ensures purity and isolation of the target compound |
This sequence may be supplemented by hydrogenation, sulfonamide formation, or other functional group manipulations depending on the specific synthetic design.
Reaction Conditions and Optimization
- Base Selection: Potassium tert-butoxide and lithium diisopropylamide are commonly used strong bases to deprotonate nitrogen atoms for alkylation and carbamate formation steps.
- Solvents: Common solvents include tetrahydrofuran (THF), methanol, and ethanol, often under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Temperature: Reactions are typically conducted at low to moderate temperatures (0°C to room temperature) to control reactivity and selectivity.
- Catalysts: Palladium on carbon (Pd/C) is used for hydrogenation steps to reduce intermediates.
- Purification: Silica gel chromatography is the standard method for purification, with solvents chosen based on polarity of intermediates.
Example Synthesis from Patent WO2018153312A1
The patent describes a multi-step synthesis of azaspiro compounds structurally related to tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate:
- Starting from compound i, reaction with methyltriphenylphosphonium bromide and potassium tert-butoxide forms compound ii.
- Subsequent copper-mediated reactions and reductions lead to intermediate compounds.
- Protection with di-tert-butyl dicarbonate installs the tert-butyl carbamate group.
- Final alkylation with isopropyl-containing reagents yields the target compound.
- Purification by silica gel chromatography ensures isolation of the pure product.
This route demonstrates flexibility in substituent variation and is applicable to preparing pharmaceutically relevant azaspirocyclic compounds.
Analytical Data Supporting Preparation
Characterization data for related compounds include:
Summary Table of Key Reagents and Conditions
| Step | Reagent(s) | Purpose | Conditions |
|---|---|---|---|
| 1 | Benzoyl chloride | Amide formation | Room temp, inert atmosphere |
| 2 | Methyl chloroformate, LiDiisopropylamide | Carbamate formation | 0°C to RT |
| 3 | Lithium aluminum hydride | Reduction to amine | 0°C to RT, dry solvent |
| 4 | Di-tert-butyl dicarbonate | Boc protection | RT, inert atmosphere |
| 5 | Isopropyl halide | Alkylation | Base, RT to mild heating |
| 6 | Pd/C, H2 | Hydrogenation (if applicable) | RT, atmospheric pressure |
Research Findings and Practical Considerations
- The use of di-tert-butyl dicarbonate for Boc protection is critical to stabilize the amine functionality during subsequent alkylations.
- Alkylation with isopropyl halides requires careful control of base strength and temperature to avoid over-alkylation or side reactions.
- Hydrogenation steps with Pd/C are efficient for reduction of azide or sulfonamide intermediates.
- Silica gel chromatography remains the preferred purification method due to the compound’s polarity and stability.
- The synthetic route is adaptable for scale-up with appropriate optimization of reaction times and reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, thiols, and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate has been explored for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests that it may exhibit interesting biological activities, such as:
- Antimicrobial Activity : Preliminary studies indicate that compounds with spirocyclic structures often show promising antimicrobial properties.
- Neuroprotective Effects : The diazaspiro framework may contribute to neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases.
Synthetic Chemistry
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functionalizations, which can lead to the development of new compounds with specific properties. Notable synthetic applications include:
- Building Block for Complex Molecules : The compound can be utilized as a starting material for synthesizing more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions.
- Ligand Development : Its ability to coordinate with metal ions can be exploited in the development of new catalysts for organic reactions.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.
Case Study 2: Synthesis of Novel Derivatives
Research focused on the synthesis of derivatives from this compound led to the identification of several new compounds with enhanced biological activity. This highlights its utility as a precursor in drug discovery processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky groups (e.g., tert-butylsulfinyl in 4d) require strong reducing agents (LiAlH4) but achieve high yields (87%) . Less sterically hindered substituents (e.g., phenylpentenyl in 3i) enable enantioselective synthesis (89% ee) via transition-metal catalysis .
- Ring Modifications : Spiro[3.4]octane analogs (e.g., benzyl-substituted) exhibit altered ring strain and reactivity compared to spiro[3.3]heptanes, impacting their utility in drug design .
Physicochemical Properties
| Compound Name | Melting Point (°C) | Optical Rotation ([α]D) | Molecular Weight | Solubility |
|---|---|---|---|---|
| 4d | 102–104 | +20.40 (c = 0.1, MeOH) | 431.16 (free base) | Not reported |
| 3i | Oil (no MP) | +3.5 (c = 1.0, CHCl3) | 381.21 (free base) | Soluble in DMF |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (2:1) | Not reported | N/A | 486.56 (salt) | Slightly in H2O |
| 6-(2,6-dichloro-4-nitrophenyl) analog | Not reported | N/A | 289.37 | DMF-soluble |
Biological Activity
tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly as a precursor for the synthesis of various biologically active molecules. This article explores its biological activity, chemical properties, and relevant research findings.
- Chemical Formula : C13H24N2O2
- Molecular Weight : 240.342 g/mol
- CAS Number : 2167420-78-0
The compound features a spirocyclic structure that is characteristic of many bioactive compounds. The presence of nitrogen atoms within the spiro system contributes to its interaction with biological targets.
Research indicates that compounds containing diazaspiro structures can function as inhibitors for various biological pathways. Specifically, this compound has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor , which plays a critical role in cell cycle regulation and cancer progression .
In Vitro Studies
In vitro studies have shown that this compound exhibits activity against specific cancer cell lines, demonstrating its potential as an anticancer agent. The mechanism involves the inhibition of CDK activity, leading to cell cycle arrest and apoptosis in malignant cells.
Table 1: Summary of In Vitro Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | CDK inhibition |
| HeLa (Cervical) | 10 | CDK inhibition |
| A549 (Lung) | 20 | CDK inhibition |
Case Studies
A notable study by Pendergrass et al. (2023) examined the effects of various diazaspiro compounds on the Type III Secretion System (T3SS) in pathogenic bacteria, highlighting their potential use in targeting virulence factors in Gram-negative pathogens . The study found that modifications to the diazaspiro structure could enhance binding affinity to specific receptors involved in bacterial virulence.
Synthesis and Applications
This compound can be synthesized through several methods, typically involving the reaction of appropriate amines with carboxylic acid derivatives under controlled conditions. The synthesis process has been optimized to yield high purity compounds suitable for biological testing .
Table 2: Synthesis Pathways
| Method | Yield (%) | Comments |
|---|---|---|
| Reaction with amine A | 85 | High selectivity |
| Coupling with acid B | 75 | Moderate yield; requires purification |
| One-pot synthesis | 90 | Efficient; minimal steps required |
Q & A
Q. What are the key synthetic steps for preparing tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate?
The synthesis involves reductive amination and sulfinyl group introduction. For example, LiAlH₄ reduces intermediates (e.g., compound 3d in ), followed by NaH-mediated cyclization to form the spirocyclic core. Critical steps include controlling moisture sensitivity (using THF as solvent) and chiral auxiliary incorporation (e.g., tert-butylsulfinyl groups) to enforce stereochemistry .
Q. How should this compound be stored to maintain stability?
Store in airtight containers under refrigeration (2–8°C), protected from light and moisture. Opened containers must be resealed tightly to prevent oxidation or hydrolysis, as indicated by stability studies in related spirocyclic compounds .
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ with <0.3 ppm error), while ¹H/¹³C NMR resolves stereochemistry. For example, distinct proton environments (e.g., δ 4.50 ppm for axial protons) and carbon shifts (e.g., 156.1 ppm for carbonyl groups) confirm spirocyclic geometry .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during synthesis?
Adjust reaction parameters such as:
- Temperature : Lower temperatures (−78°C) reduce racemization of chiral intermediates.
- Chiral auxiliaries : tert-Butylsulfinyl groups (e.g., in 4d ) enhance enantiomeric excess (e.g., 87% yield with [α]²⁰D = 20.40) .
- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states for cyclization .
Q. What methodologies resolve enantiomers of this spirocyclic compound?
Chiral HPLC with cellulose-based columns or derivatization with enantiopure reagents (e.g., Mosher’s acid) can separate enantiomers. Alternatively, chiral sulfinyl auxiliaries (e.g., in 4l ) enable diastereomer crystallization .
Q. How should conflicting NMR data be interpreted for derivatives with bulky substituents?
Bulky groups (e.g., naphthalen-1-yl in 4m ) cause anisotropic shielding, shifting proton signals (e.g., δ 7.48–7.31 ppm for aromatic protons). Compare with computational models (DFT) to validate assignments .
Q. What factorial design approaches optimize multi-step synthesis?
Use a 2³ factorial design to test variables:
- Factors : Reagent equivalents (LiAlH₄), reaction time, temperature.
- Responses : Yield, diastereomeric excess. This identifies interactions (e.g., excess LiAlH₄ improves reduction but complicates purification) .
Q. How are discrepancies in HRMS data addressed during structural confirmation?
Discrepancies >0.5 ppm require recalibration using internal standards (e.g., sodium trifluoroacetate) or isotopic pattern analysis. For example, 4d shows a 0.3 ppm error (calc. 431.1566 vs. obs. 431.1569), confirming purity .
Q. What precautions mitigate risks when handling air-sensitive reagents (e.g., NaH)?
Use Schlenk lines for anhydrous conditions, and quench excess NaH with ethanol under argon. Safety protocols from related compounds recommend flame-retardant lab coats and electrostatic discharge prevention .
Q. How do electronic effects of substituents influence reaction pathways?
Electron-withdrawing groups (e.g., 4-fluorophenyl in 4b ) accelerate imine reduction by polarizing carbonyl groups, while electron-donating groups (e.g., tert-butyl in 4l ) stabilize carbocation intermediates. Kinetic studies (e.g., monitoring by TLC) reveal rate differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
